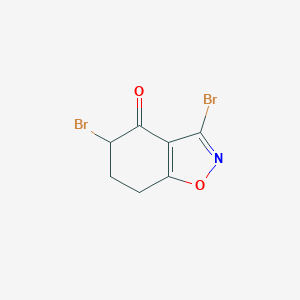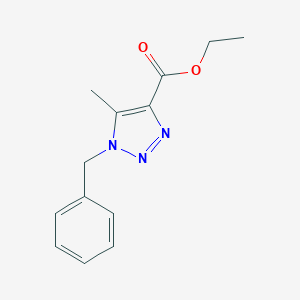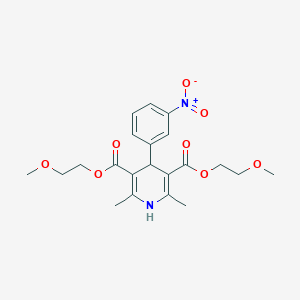
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process starting from diketene, leading to esterification, condensation, ammonization, and finally Hantzsch cyclization. The overall yield of this synthesis was reported to be 71%, and the structure of the target molecule was confirmed using 1H NMR and MS techniques .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a compound with a tetra-substituted pyrrolidine ring was analyzed, revealing the orientation of substituents around the ring . Similarly, the molecular dimensions of a pyrimidine ring-containing compound were reported to be normal, indicating delocalized bonding within the ring .
Chemical Reactions Analysis
The compound bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which is structurally similar to the compound of interest, was shown to react with sodium hydroxide to yield 1-hydroxyindole-2-carboxylic acid and 9-hydroxy-beta-carboline-4-carboxylic acid. The structures of these products were elucidated using spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds such as novel polyimides derived from aromatic diamine monomers containing pyridine units have shown exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. The glass-transition temperatures of these polyimides ranged from 208 to 324°C . Additionally, the nonlinear optical properties of a pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals .
Relevant Case Studies
The provided papers do not include case studies directly related to bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. However, the synthesis and properties of related compounds, such as polyimides and heterocyclic compounds , have been studied, which could provide insight into the behavior and potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactions
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been a subject of study due to its complex chemical structure and reactions. For instance, Görlitzer et al. (2000) investigated the reaction of a similar compound, Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, with sodium hydroxide, yielding various acids and cyclic hydroxamic acids, highlighting the chemical versatility of these compounds (Görlitzer, Baltrusch, Gössnitzer, & Wendelin, 2000).
Larvicidal Activity
A notable application in scientific research is the larvicidal activity of related compounds. Rao et al. (2017) synthesized novel bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives, exhibiting promising larvicidal activity against Anopheles arabiensis (Rao et al., 2017).
Calcium Channel Antagonism
Another significant area of research is the role of such compounds in calcium channel antagonism. For example, Wang et al. (1989) studied the structure of a similar compound, Isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, to understand its activity as a calcium channel antagonist (Wang, Herbette, & Rhodes, 1989).
Synthesis and Characterization
In the field of synthesis and characterization, Ai (2002) worked on modifying the structure of cilnidipine, a dihydropyridine calcium antagonist, to synthesize the target molecule, 1,4 Dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylic acid bis(2 methoxyethyl)ester. This research highlights the synthesis processes and structural characterization of such compounds (Ai, 2002).
Antioxidant and Anti-Inflammatory Activity
Compounds in this category have also been evaluated for their potential antioxidant and anti-inflammatory activities. Subudhi and Sahoo (2011) synthesized novel compounds related to this chemical structure and assessed their antioxidant and anti-inflammatory efficacy, demonstrating the broader biological implications of these compounds (Subudhi & Sahoo, 2011).
Eigenschaften
IUPAC Name |
bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-13-17(20(24)30-10-8-28-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)31-11-9-29-4/h5-7,12,19,22H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDHLFHAFDRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



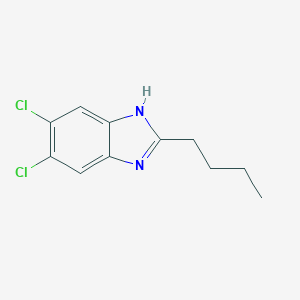
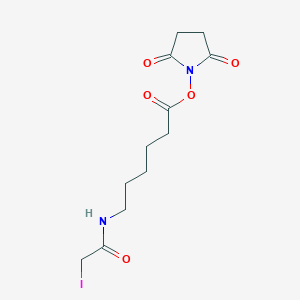
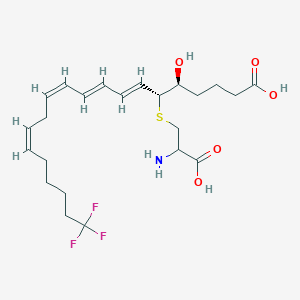
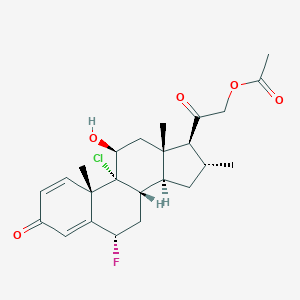
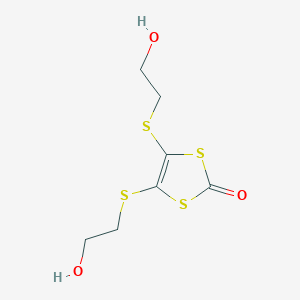
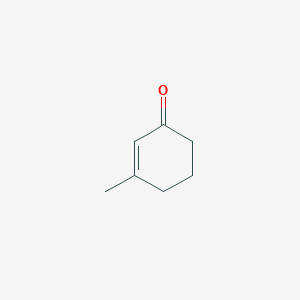
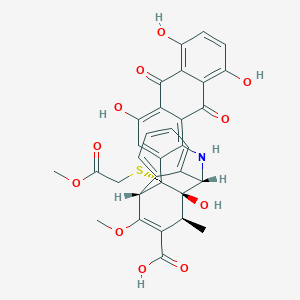
![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
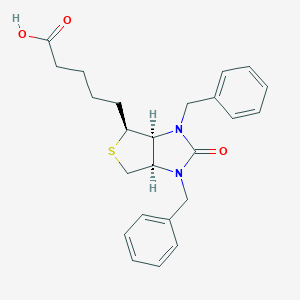
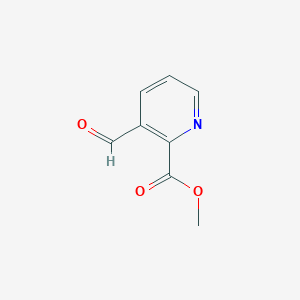
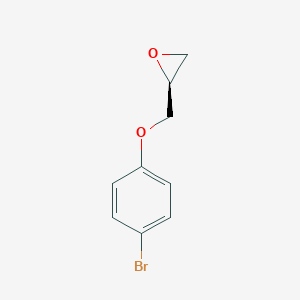
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
